DIPPA hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of DIPPA hydrochloride and related compounds involves hydrothermal methods, showcasing the formation of coordination polymers with specific organodiimine ligands like 4,4′-dipyridylamine (dpa). These methods lead to structurally diverse materials with unique thermal and physical properties (Braverman, Supkowski, & LaDuca, 2007). Additionally, the synthesis involves reactions under specific conditions to yield complexes with varying coordination geometries and interpenetration levels, highlighting the intricate relationship between reaction conditions and the resulting molecular architecture (Montney, Krishnan, Supkowski, & LaDuca, 2007).

Molecular Structure Analysis

Molecular structure analysis reveals one-dimensional (1-D) polymeric chains and diverse three-dimensional networks, depending on the metal coordination geometry and carboxylate binding modes. These structures are often stabilized by extensive hydrogen bonding, leading to materials with potential for varied applications due to their unique structural features (Braverman, Supkowski, & LaDuca, 2007).

Chemical Reactions and Properties

DIPPA hydrochloride undergoes specific chemical reactions, including the formation of hydrochloride salts which improve solubility and potentially enhance the bioavailability of compounds. The reaction with hydrated hydrochloric acid illustrates the transformation of compounds into more soluble forms, such as hydrochloride trihydrate, which can significantly influence the physical and chemical properties of the compound (Vepuri, Devarajegowda, & Soliman, 2016).

Physical Properties Analysis

The physical properties of DIPPA hydrochloride and related compounds are closely linked to their molecular structure. Single-crystal X-ray diffraction studies provide detailed insights into the crystalline structures, which are instrumental in understanding the physical behavior of these compounds. Such analyses reveal intricate details about lattice frameworks, interpenetration levels, and the overall stability of the synthesized materials (Montney, Krishnan, Supkowski, & LaDuca, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and synthesis conditions. Studies focusing on the interaction of DIPPA hydrochloride with various ligands and metals reveal the potential for creating a wide range of coordination polymers with specific functionalities. These properties are crucial for understanding the compound's behavior in different chemical environments and for potential applications in various fields (Braverman, Supkowski, & LaDuca, 2007).

Scientific Research Applications

Psychopharmacology : DIPPA hydrochloride acts as a kappa-opioid receptor (KOR) antagonist and shows potential in treating mood disorders due to its anxiolytic-like properties. This was demonstrated in a study where DIPPA reduced anxiety-like behavior in both Wistar Kyoto and Sprague Dawley rats (Carr & Lucki, 2010).

Regulatory Peptides : DIPPA has been identified as a selective and long-lasting κ-opioid antagonist in mice, potentially useful for research in pain and addiction management (Chang, Takemori, & Portoghese, 1994).

Journal of Labelled Compounds and Radiopharmaceuticals : The synthesis of high specific activity [3H]DIPPA was reported, emphasizing its role as an opioid receptor affinity label and potential use in research related to opioid receptors (Chang, Trometer, & Portoghese, 1995).

Behavioural Pharmacology : DIPPA's dual nature of transient κ-opioid-mediated agonist effects followed by long-lasting κ-antagonist effects was studied, highlighting its unique pharmacological profile and potential for research in different species (Terner et al., 2005).

Safety And Hazards

Future Directions

DIPPA hydrochloride can be used for the research of anxiety and antidepressant . It has been used in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats . The findings support previous research suggesting that κ-opioid receptor antagonists possess anxiolytic-like properties and may potentially represent a novel class of treatments for mood disorders .

properties

IUPAC Name |

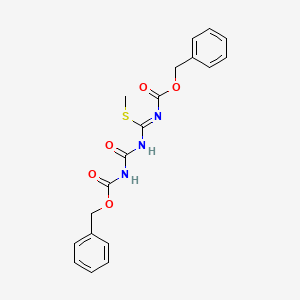

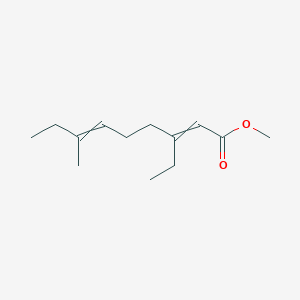

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWYENYHNOESCX-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DIPPA hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)